molecular formula C17H37F3NO3S+ B15088987 tetrabutylazanium;trifluoromethanesulfonic acid

tetrabutylazanium;trifluoromethanesulfonic acid

Cat. No.: B15088987
M. Wt: 392.5 g/mol
InChI Key: YNJQKNVVBBIPBA-UHFFFAOYSA-N
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Description

Tetrabutylazanium;trifluoromethanesulfonic acid, also known as tetrabutylammonium trifluoromethanesulfonate, is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(CF₃SO₃). It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylazanium;trifluoromethanesulfonic acid can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation of the solvent and recrystallization from a suitable solvent such as methanol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the careful addition of trifluoromethanesulfonic acid to a solution of tetrabutylammonium hydroxide, followed by purification steps such as filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylazanium;trifluoromethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Friedel-Crafts reactions, the product is often an alkylated or acylated aromatic compound .

Scientific Research Applications

Tetrabutylazanium;trifluoromethanesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrabutylazanium;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid moiety provides strong acidity, which facilitates protonation and activation of substrates in various chemical reactions. The tetrabutylazanium ion acts as a counterion, stabilizing the reactive intermediates and enhancing the overall reactivity of the compound .

Comparison with Similar Compounds

    Tetrabutylammonium hexafluorophosphate: Similar in structure but contains a hexafluorophosphate anion instead of trifluoromethanesulfonate.

    Tetrabutylammonium bromide: Contains a bromide anion and is used in similar applications as a phase-transfer catalyst.

    Tetrabutylammonium chloride: Contains a chloride anion and is commonly used in organic synthesis.

Uniqueness: Tetrabutylazanium;trifluoromethanesulfonic acid is unique due to its combination of strong acidity and high solubility in both water and organic solvents. This makes it particularly effective as a catalyst and reagent in a wide range of chemical reactions, providing advantages over other similar compounds .

Properties

Molecular Formula

C17H37F3NO3S+

Molecular Weight

392.5 g/mol

IUPAC Name

tetrabutylazanium;trifluoromethanesulfonic acid

InChI

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;

InChI Key

YNJQKNVVBBIPBA-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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